2-Butyl-2-chlorocyclohexanone

Catalog No.
S14826327
CAS No.
349551-47-9
M.F
C10H17ClO
M. Wt
188.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-2-chlorocyclohexanone

CAS Number

349551-47-9

Product Name

2-Butyl-2-chlorocyclohexanone

IUPAC Name

2-butyl-2-chlorocyclohexan-1-one

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

InChI

InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3

InChI Key

RMQCTWSCTDFANX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1=O)Cl

2-Butyl-2-chlorocyclohexanone is an organic compound characterized by a cyclohexanone structure with a butyl group and a chlorine atom attached to the second carbon. Its chemical formula is C12H19ClOC_{12}H_{19}ClO, and it features a ketone functional group, which is crucial for its reactivity and interactions with other molecules. The compound is primarily used in organic synthesis and has implications in medicinal chemistry due to its biological activities.

Typical of ketones and halogenated compounds:

  • Oxidation: The compound can be oxidized to form carboxylic acids when treated with strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to 2-butyl-2-cyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Halogenation can occur at the alpha position of the carbonyl group, leading to the formation of halogenated derivatives such as 2-butyl-2-bromocyclohexanone.

Research indicates that 2-butyl-2-chlorocyclohexanone interacts with various biological targets. It has been shown to affect cellular processes by modulating enzyme activities, particularly those involving cytochrome P450, which plays a significant role in drug metabolism. The compound may induce apoptosis in certain cell types by activating specific signaling pathways, suggesting potential applications in cancer research. Additionally, its interactions with transport proteins may alter their functionality, impacting cellular uptake mechanisms.

The synthesis of 2-butyl-2-chlorocyclohexanone can be achieved through several methods:

  • Alkylation of Cyclohexanone: This involves reacting cyclohexanone with butyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide under reflux conditions.
  • Chlorination of Cyclohexanone: Chlorination of cyclohexanone can yield 2-chlorocyclohexanone, which can subsequently be reacted with butyl groups to form 2-butyl-2-chlorocyclohexanone .
  • Catalytic Hydrogenation: In industrial settings, derivatives of butyl-substituted cyclohexanones are produced through catalytic hydrogenation using metal catalysts under high pressure and temperature conditions.

2-Butyl-2-chlorocyclohexanone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing other organic compounds due to its reactive functional groups.
  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting specific cellular pathways.
  • Chemical Research: The compound is used in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies have revealed that 2-butyl-2-chlorocyclohexanone can influence enzyme activities and cellular signaling pathways. Its modulation of cytochrome P450 enzymes highlights its potential impact on drug metabolism and efficacy. Furthermore, the compound's ability to induce apoptosis suggests that it may interact with signaling cascades involved in cell survival and death.

Several compounds share structural or functional similarities with 2-butyl-2-chlorocyclohexanone. Here are some notable examples:

Compound NameStructure TypeKey Features
2-ButylcyclohexanoneKetoneLacks chlorine; used similarly in synthesis.
2-ChlorocyclohexanoneHalogenated KetonePrecursor for synthesizing chlorinated derivatives.
4-ChlorobutyrophenoneAromatic Halogenated KetoneSimilar reactivity; used in pharmaceuticals.
3-HexylcyclopentanoneAliphatic KetoneDifferent alkyl chain; similar reactivity patterns.

Uniqueness

The uniqueness of 2-butyl-2-chlorocyclohexanone lies in its combination of both a butyl group and a chlorine atom on the cyclohexanone ring, which enhances its reactivity compared to non-halogenated analogs. This specific arrangement allows for diverse chemical transformations and potential biological interactions not found in simpler ketones or halogenated compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

188.0967929 g/mol

Monoisotopic Mass

188.0967929 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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